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Compound of Interest

Compound Name:
2-(4-Bromophenyl)-1,3-thiazol-4-

amine

CAS No.: 1555162-42-9

Cat. No.: B2425436 Get Quote

Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a

multitude of biologically active compounds. Among its derivatives, 2-(4-Bromophenyl)-1,3-
thiazol-4-amine emerges as a molecule of significant interest. Its structural features, including

the reactive amine group and the modifiable bromophenyl moiety, make it a versatile precursor

for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive

exploration of 2-(4-Bromophenyl)-1,3-thiazol-4-amine, covering its chemical structure,

synthesis, spectroscopic characterization, and known biological activities. Detailed

experimental protocols and data interpretation are presented to empower researchers in their

drug discovery and development endeavors.

Introduction: The Significance of the Thiazole
Moiety
Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen

atoms. This structural motif is found in numerous natural and synthetic molecules with a wide

array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and

antiviral activities.[1][2] The 2-aminothiazole core, in particular, is a privileged scaffold in drug

design. The presence of the amino group provides a key interaction point for biological targets

and a handle for further chemical modifications. The introduction of a 4-bromophenyl
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substituent at the 2-position of the thiazole ring enhances lipophilicity and can influence the

compound's interaction with biological targets.[1]

Chemical Structure and Physicochemical Properties
The chemical structure of 2-(4-Bromophenyl)-1,3-thiazol-4-amine is characterized by a

central 1,3-thiazole ring. An amino group is attached at the 4-position, and a 4-bromophenyl

group is substituted at the 2-position.

Systematic Name: 2-(4-Bromophenyl)-1,3-thiazol-4-amine Synonyms: 4-(4-

Bromophenyl)thiazol-2-amine, 2-Amino-4-(4-bromophenyl)thiazole[1][3]

The key physicochemical properties of this compound are summarized in the table below,

providing essential data for its handling, formulation, and analytical characterization.

Property Value Source

Molecular Formula C9H7BrN2S [3][4][5]

Molecular Weight 255.13 g/mol [3][5]

Melting Point 183-187 °C [3][5]

Appearance
White to light yellow/orange

powder or crystals
[3]

Solubility Insoluble in water [3]

pKa (Predicted) 3.95 ± 0.10 [3]

CAS Number 2103-94-8 [3][5]

Synthesis of 2-(4-Bromophenyl)-1,3-thiazol-4-amine
The most common and efficient method for the synthesis of 2-amino-4-arylthiazoles is the

Hantzsch thiazole synthesis.[6] This reaction involves the cyclization of an α-haloketone with a

thiourea.

Synthetic Workflow
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The synthesis of 2-(4-Bromophenyl)-1,3-thiazol-4-amine typically proceeds via the reaction of

4'-bromoacetophenone with thiourea in the presence of a suitable catalyst, such as iodine.[7][8]
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Reaction Conditions
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Caption: Synthetic workflow for 2-(4-Bromophenyl)-1,3-thiazol-4-amine.

Detailed Experimental Protocol
Materials:

p-Bromoacetophenone

Thiourea

Iodine

Ethanol
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Diethyl ether

Procedure:

In a round-bottom flask, dissolve p-bromoacetophenone (0.1 mol) and thiourea (0.2 mol) in

ethanol.

Add a catalytic amount of iodine (0.1 mol) to the mixture.[8]

Reflux the reaction mixture for 11-12 hours, monitoring the progress by thin-layer

chromatography.[8]

After completion, cool the reaction mixture to room temperature.

Wash the cooled mixture with diethyl ether to remove any unreacted acetophenone.[8]

The resulting solid product is then filtered, dried, and can be further purified by

recrystallization from a suitable solvent like ethanol.[2]

Spectroscopic Characterization and Analytical
Methods
Confirmation of the chemical structure and assessment of purity are critical steps in the

synthesis of any compound. A combination of spectroscopic techniques is employed for the

comprehensive characterization of 2-(4-Bromophenyl)-1,3-thiazol-4-amine.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of 2-(4-Bromophenyl)-1,3-thiazol-4-amine exhibits characteristic absorption

bands corresponding to its key structural features.
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Functional Group Wavenumber (cm⁻¹) Interpretation

N-H stretch (primary amine) 3429, 3282
Indicates the presence of the -

NH₂ group.[2]

C=N stretch (thiazole ring) ~1632
Characteristic of the thiazole

nucleus.[8]

C-N stretch ~1265
Confirms the aromatic amine

linkage.[8]

C-Br stretch ~666
Indicates the presence of the

bromophenyl group.[8]

C-S stretch ~725
Characteristic of the thiazole

ring.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen

framework of the molecule.

¹H NMR: The proton NMR spectrum shows a characteristic singlet for the amino group

protons around δ 6.9 ppm.[8] The aromatic protons of the bromophenyl ring typically appear

as multiplets in the range of δ 6.9-7.5 ppm.[8] A singlet corresponding to the C-H proton of

the thiazole ring is also observed.[8]

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the

phenyl and thiazole rings. The carbon atoms of the phenyl nucleus are typically observed

around δ 109-151 ppm, while the thiazole ring carbons appear around δ 109-173 ppm.[8]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can

provide information about its fragmentation pattern, further confirming the structure. The

molecular ion peak [M]⁺ would be expected at m/z 255/257, corresponding to the two isotopes

of bromine (⁷⁹Br and ⁸¹Br).

High-Performance Liquid Chromatography (HPLC)
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HPLC is a crucial analytical technique for assessing the purity of the synthesized compound.[9]

A reverse-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a

gradient of acetonitrile and water) can be developed to separate the target compound from any

impurities or starting materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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